[(S,S)-Teth-TsDpen RuCl]
Description
Significance of Asymmetric Catalysis in Organic Synthesis
Asymmetric catalysis is a fundamental strategy in organic chemistry for the selective production of a specific enantiomer of a chiral compound. fiveable.me This selectivity is of paramount importance, particularly in the pharmaceutical industry, where the different enantiomers of a drug can exhibit vastly different biological activities, with one being therapeutic while the other might be inactive or even harmful. fiveable.mebohrium.com The ability to synthesize optically pure compounds is also crucial in the agrochemical and fine chemical industries. fiveable.me Asymmetric catalysis provides an efficient and atom-economical method to obtain these enantiomerically pure substances, often utilizing chiral catalysts to control the stereochemical outcome of a reaction. fiveable.mechiralpedia.com The effectiveness of an asymmetric catalytic reaction is typically measured by the enantiomeric excess (ee), which quantifies the degree of stereochemical control exerted by the catalyst. fiveable.me
Evolution of Chiral Transition Metal Complexes in Enantioselective Transformations
The development of chiral transition metal complexes has been a driving force in the evolution of enantioselective transformations. researchgate.netnih.gov Initially, the chirality in these complexes was introduced through the use of chiral ligands, which are organic molecules that bind to the metal center and create a chiral environment. rsc.org Pioneers in this field, such as Knowles, Noyori, and Sharpless, developed a range of "privileged chiral ligands" that have proven to be versatile in various catalytic reactions. rsc.org
More recently, a newer class of catalysts has emerged where the metal atom itself is the stereogenic center, known as "chiral-at-metal" complexes. researchgate.netrsc.org These catalysts, which can be formed from achiral ligands, offer a novel approach to asymmetric induction. rsc.org The evolution of these complexes has been marked by a continuous search for greater efficiency, selectivity, and broader applicability in synthesizing a wide array of chiral molecules. chiralpedia.com Innovations such as dual-catalysis, where two catalytic systems work in concert, have further expanded the capabilities of enantioselective synthesis. chiralpedia.com
Historical Development of Ruthenium(II) Catalysts for Asymmetric Hydrogenation and Transfer Hydrogenation
The journey of catalytic hydrogenation dates back to the late 19th century. wiley-vch.de However, the application of ruthenium complexes in asymmetric hydrogenation began to show significant promise in the mid-20th century. wiley-vch.de Early work demonstrated the potential of ruthenium complexes, but it was the development of Ru(II)-BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) systems by Noyori and his team that marked a significant breakthrough. wiley-vch.de
In 1995, Noyori and his colleagues introduced highly practical ruthenium-based catalysts that combined a homochiral TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand with a Ru(II) arene core. mdpi.com These catalysts proved to be exceptionally effective for the asymmetric transfer hydrogenation (ATH) of ketones, a process that uses a hydrogen donor like a formic acid/triethylamine (B128534) mixture instead of pressurized hydrogen gas. mdpi.comresearchgate.net The mechanism of these catalysts is well-established, involving the formation of a ruthenium-hydride intermediate that transfers hydrogen to the substrate within a defined six-membered transition state. mdpi.com This development opened the door for the widespread use of ruthenium(II) catalysts in producing chiral alcohols, which are valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. bohrium.com
Contextual Placement of Tethered Ruthenium(II) Complexes: The Wills Catalyst Family
Building upon the success of the Noyori-type catalysts, Professor Martin Wills and his research group at the University of Warwick developed a novel series of Ru(II)-based catalysts. ref.ac.uk The key innovation in the "Wills catalysts" is the incorporation of a covalent tether that links the chiral diamine ligand to the η⁶-arene unit of the complex. ref.ac.uknih.gov This tether provides enhanced conformational and chemical stability to the catalyst. ref.ac.uk
First introduced in 2004, these "tethered" catalysts demonstrated improved activity and versatility in the asymmetric transfer hydrogenation of ketones. ref.ac.uknih.gov The tethered design allows for a more predictable structure and has led to catalysts with higher activity, requiring lower catalyst loadings and resulting in fewer side reactions. ref.ac.uk This not only reduces costs but also minimizes waste and energy consumption. ref.ac.uk The development of these tethered catalysts, including [(S,S)-Teth-TsDpen RuCl], represents a significant advancement in the field of asymmetric catalysis. soton.ac.uk
[(S,S)-Teth-TsDpen RuCl]: A Detailed Profile
The catalyst [(S,S)-Teth-TsDpen RuCl] is a prominent member of the Wills catalyst family. Its chemical name is [N-[(1S,2S)-2-(Amino-κN)-1,2-diphenylethyl]-4-methylbenzenesulfonamidato-κN]chloro[(1,2,3,4,5,6-η)-1,3,5-trimethylbenzene]-ruthenium.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 851051-43-9 sigmaaldrich.com |
| Molecular Formula | C₃₀H₃₁ClN₂O₂RuS sigmaaldrich.com |
| Molecular Weight | 620.17 g/mol sigmaaldrich.comalfachemic.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 260-268 °C sigmaaldrich.com |
| Optical Activity | [α]22/D +339° (c = 0.5% in chloroform) sigmaaldrich.com |
| Storage Temperature | 2-8°C sigmaaldrich.comalfachemic.com |
This table is interactive. Click on the headers to sort.
Research Findings and Applications
[(S,S)-Teth-TsDpen RuCl] is primarily utilized as a catalyst for the asymmetric hydrogenation and transfer hydrogenation of ketones and imines. matthey.com It facilitates the reduction of these prochiral substrates to their corresponding chiral alcohols and amines with high enantioselectivity.
Key applications documented in research include:
Synthesis of Esketamine: The catalyst is used in the reduction of a ketone intermediate for the synthesis of esketamine, a pharmaceutical compound. sigmaaldrich.comalfachemic.comscientificlabs.co.uk
Reduction of Acetylenic Ketones: It is effective in the asymmetric hydrogenation of acetylenic ketones. sigmaaldrich.comalfachemic.comscientificlabs.co.uk
Synthesis of Diols: It is employed in the preparation of (3S,6S)-1,8-diphenylocta-1,7-diyne-3,6-diol from the corresponding dione. sigmaaldrich.comalfachemic.comscientificlabs.co.uk
The catalytic cycle of [(S,S)-Teth-TsDpen RuCl] involves the coordination of the ruthenium center with the substrate, followed by the transfer of a hydride ion. The chiral environment provided by the (S,S)-TsDpen ligand dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
chlororuthenium(1+);[1,2-diphenyl-2-(3-phenylpropylamino)ethyl]-(4-methylphenyl)sulfonylazanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N2O2S.ClH.Ru/c1-24-19-21-28(22-20-24)35(33,34)32-30(27-17-9-4-10-18-27)29(26-15-7-3-8-16-26)31-23-11-14-25-12-5-2-6-13-25;;/h2-10,12-13,15-22,29-31H,11,14,23H2,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDABGVLQRDDWLY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)NCCCC4=CC=CC=C4.Cl[Ru+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31ClN2O2RuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851051-43-9 | |
| Record name | Methylruthenium(3+) chloride {(1S,2S)-1,2-diphenyl-2-[(3-phenylpropyl)azanidyl]ethyl}[(4-methylphenyl)sulfonyl]azanide (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ligand Design and Complex Synthesis Methodologies
Structural Peculiarities of the (S,S)-Teth-TsDpen Ligand System
The (S,S)-Teth-TsDpen ligand, a derivative of N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), is engineered with unique structural characteristics that are fundamental to its role in asymmetric catalysis.
The core chirality of the ligand originates from the (1S,2S)-1,2-diphenylethylenediamine backbone. wikipedia.org This specific stereochemistry is crucial for inducing the desired configuration at the ruthenium metal center. nih.gov The interaction between the chiral ligand and the metal creates a chiral environment that directs the approach of the substrate, thereby controlling the stereochemical outcome of the reaction. nih.gov The stereogenic carbon atoms of the TsDPEN ligand determine the absolute configuration at the ruthenium center, which in turn is primarily responsible for the asymmetric induction during the catalytic process. nih.gov
The mechanism of stereochemical control is often explained by the "outer sphere" model, where a six-membered transition state is proposed. acs.org In this transition state, a C-H···π interaction between a hydrogen atom on the η6-arene ligand of the complex and the aromatic ring of the substrate plays a pivotal role in dictating the absolute stereochemistry of the product. acs.org
A key innovation in the [(S,S)-Teth-TsDpen RuCl] catalyst is the introduction of a "tether" that connects the diamine ligand to the η6-arene ring. ref.ac.uk This tether, often a propyl-3-phenyl group, enhances the catalyst's stability and activity. ref.ac.uk By covalently linking the ligand and the arene, the tether restricts conformational flexibility, which can lead to higher enantioselectivity in catalytic reactions. ref.ac.ukacs.org
The tethered design creates a more defined and robust catalytic pocket, which has been shown to improve performance compared to untethered analogues. ref.ac.ukacs.org This structural modification has proven advantageous in the asymmetric transfer hydrogenation of a variety of ketones and imines. acs.orgscientificlabs.co.ukalfachemic.com For instance, tethered catalysts have demonstrated superior reactivity and selectivity in the synthesis of chiral 1,2-amino alcohols. acs.org The presence of a dangling amine tether has also been explored in other ruthenium catalyst systems to modulate catalytic efficiency. beilstein-journals.org
Furthermore, the oxygen atoms of the sulfonyl group can participate in hydrogen bonding interactions. mdpi.com It has been proposed that the protonated substrate can form a hydrogen bond with the sulfonyl group, which is an initial step in the hydrogen transfer mechanism. mdpi.com This interaction helps to orient the substrate within the catalytic site, contributing to the high enantioselectivity observed. mdpi.comresearchgate.net The nature of the substituent on the sulfonyl group can be modified to fine-tune the catalyst's activity and selectivity for specific substrates. mdpi.com
Synthetic Routes to [(S,S)-Teth-TsDpen RuCl]
The synthesis of [(S,S)-Teth-TsDpen RuCl] involves a multi-step process that begins with the preparation of the ligand precursor and culminates in the formation of the final ruthenium complex.
The synthesis starts with commercially available (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, also known as (S,S)-TsDPEN. wikipedia.orgjst.go.jp The key step in creating the "tethered" ligand is the functionalization of the (S,S)-TsDPEN. This typically involves the alkylation of the amine group. For the [(S,S)-Teth-TsDpen RuCl] complex, the chiral ligand (S,S)-TsDpen is functionalized with a tether, commonly a propyl-3-phenyl group, to form the (S,S)-Teth-TsDpen ligand.
Once the tethered ligand is prepared, it is reacted with a suitable ruthenium precursor to form the final complex. A common precursor is the [RuCl2(p-cymene)]2 dimer. researchgate.net The complexation reaction is typically carried out by heating the tethered ligand and the ruthenium dimer in the presence of a base, such as triethylamine (B128534), in a suitable solvent like isopropanol (B130326). researchgate.net This reaction leads to the formation of the monomeric [(S,S)-Teth-TsDpen RuCl] complex, where the tethered ligand coordinates to the ruthenium center in a bidentate fashion, and a chloride ion completes the coordination sphere of the metal. The resulting complex can then be purified by methods such as recrystallization or chromatography.
Optimization of Synthetic Pathways for Enhanced Yield and Purity
The synthesis of tethered ruthenium catalysts like [(S,S)-Teth-TsDpen RuCl] has traditionally involved multi-step sequences. These routes typically begin with the modification of an alcohol through a Birch reduction, followed by oxidation to an aldehyde, reductive coupling with a diamine, complexation with a ruthenium source like RuCl₃, and finally, conversion of the resulting dimer to a monomer. While effective, these lengthy procedures can be inefficient.
A significant advancement in the synthesis of these catalysts is the 'arene exchange' or 'arene substitution' method. nih.govacs.orgnih.gov This strategy provides a direct, one-step route to tethered Ru(II) catalysts from their corresponding ligands. nih.govacs.orgnih.gov The process involves the intramolecular displacement of a pre-coordinated η⁶-arene on a ruthenium(II) precursor by the arene moiety of the tethered ligand. nih.govnih.gov This method circumvents the need for the multi-step preparation of a 1,4-cyclohexadiene (B1204751) intermediate, which is a common feature of many traditional synthetic routes. nih.govacs.org
The arene exchange reaction is typically conducted at elevated temperatures (90–140 °C) in solvents such as dichloromeethane (DCM) or chlorobenzene. nih.gov Careful control of reaction conditions is crucial, as lower temperatures can lead to slow reaction rates, while higher temperatures may result in the formation of impurities. acs.org The choice of the leaving arene group is also important; arenes with electron-withdrawing substituents are generally more easily displaced. nih.gov Conversely, the use of an electron-rich arene in the tethered ligand can be advantageous, leading to the formation of a more stable final complex. nih.gov This approach has been successfully used to synthesize a range of novel tethered catalysts with high activity in both asymmetric transfer hydrogenation and pressure hydrogenation of ketones. nih.govacs.org
Another optimized route focuses on avoiding the common problem of dialkylation during the direct alkylation of the diamine. This alternative pathway proceeds through the formation of an amide from the diamine precursor, which is subsequently reduced. researchgate.net This method has proven effective for preparing both racemic and enantiomerically pure tethered catalysts in high yields. researchgate.net
Rational Ligand Modification and Derivative Synthesis
The performance of tethered ruthenium catalysts is highly dependent on the intricate structure of the ligand coordinated to the metal center. Consequently, significant research has been dedicated to the rational modification of these ligands to fine-tune the catalyst's activity and selectivity.
Impact of N-Substituent Modifications on Catalyst Performance
Modifications to the N-substituents of the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand have a pronounced effect on the catalyst's behavior. The electronic properties of substituents on the sulfonamide group can modulate the electron density at the ruthenium center. For instance, electron-withdrawing groups can enhance the electrophilicity of the ruthenium, which may accelerate the rate-determining hydride transfer step in some reactions. nih.gov
The introduction of alkyl groups on the second nitrogen atom (N') of the diamine backbone has also been systematically studied. Research has shown that N-alkylated TsDPEN derivatives with small alkyl groups can act as highly efficient ligands in Ru(II) complexes for the asymmetric transfer hydrogenation of ketones and imines. researchgate.net For example, an N'-methylated complex demonstrated even higher activity than the parent, non-alkylated catalyst while maintaining high enantioselectivity. mdpi.com However, the introduction of larger alkyl groups can significantly reduce the catalyst's activity, likely due to steric hindrance, although high enantiomeric excesses can still be achieved. researchgate.net
The nature of the amine used in the hydrogen-donor mixture can also influence the enantioselectivity of the reaction, with different secondary, tertiary, and aromatic amines leading to varying results depending on the substrate. mdpi.com The introduction of heterocyclic groups on the amine nitrogen has also been explored, revealing that subtle changes to nearby donor groups can have a significant impact on catalyst performance for different substrates.
| Catalyst/N-Substituent | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |
| RuCl[(S,S)-Teth-MsDpen] | α-amino ketone | - | 98.2 (er 98:2) |
| RuCl[(S,S)-Teth-TsDpen] | α-amino ketone | - | 98.6 (er 99.3:0.7) |
| N-PEG400-TsDPEN-Ru | Acetophenone (B1666503) | 100 | 94.8 |
| Triazole-functionalized TsDPEN-Ru | Acetophenone | - | 94 |
Data sourced from multiple studies for comparative purposes. acs.orgrsc.org Conditions may vary between experiments.
Exploration of Alternative Arene Ligands within the Ruthenium Coordination Sphere
The η⁶-arene ligand plays a crucial role in stabilizing the ruthenium center and influencing the catalyst's geometry and stereoselectivity. The classic [(S,S)-Teth-TsDpen RuCl] catalyst features a tethered phenyl group. However, research has explored the incorporation of alternative arene ligands to modulate catalytic performance. researchgate.net
The reactivity of Noyori-type catalysts has been shown to be dependent on the arene ligand, with activity generally following the order: benzene (B151609) > p-cymene (B1678584) ≈ mesitylene (B46885) > hexamethylbenzene. researchgate.net This highlights the influence of the arene's electronic and steric properties.
The arene exchange synthesis method has facilitated the creation of novel tethered catalysts with different arene functionalities. nih.govacs.org For instance, the introduction of an electron-donating methoxy (B1213986) group onto the η⁶-arene ring of a tethered catalyst has been shown to significantly improve the enantiomeric excess for certain substrates. researchgate.net The development of ether-tethered Ru(II)/TsDPEN complexes, where an oxygen atom is incorporated into the tether, has also yielded highly active catalysts for asymmetric transfer hydrogenation. rsc.orgacs.orgresearchgate.net These oxy-tethered catalysts have demonstrated excellent activity and selectivity, particularly for functionalized aromatic ketones. acs.orgresearchgate.net
| Arene Ligand in Tethered Ru Catalyst | Substrate | Enantiomeric Excess (ee, %) |
| Phenyl (standard) | Imidazole-containing ketone | 78:22 er |
| Methoxy-substituted phenyl | Acetophenone derivative | 96 |
| Oxy-tethered (ether linkage) | Functionalized aromatic ketone | High |
This table provides illustrative examples from various sources. researchgate.net
Design Principles for Next-Generation Tethered Ruthenium Catalysts
The development of next-generation tethered ruthenium catalysts is guided by several key design principles aimed at enhancing stability, activity, and selectivity.
A fundamental principle is the concept of tethering itself. By covalently linking the η⁶-arene to the diamine ligand, the resulting complex gains conformational rigidity. researchgate.net This "locking" of the aryl group prevents rotation and provides greater control over the spatial arrangement of the substituents around the ruthenium center, leading to a more stable and predictable chiral environment. researchgate.net This stability often translates to higher catalytic activity and allows for lower catalyst loadings. ref.ac.uk
The nature of the tether is a critical design element. The length and composition of the tether influence the geometry of the catalyst. Variations in the tether, such as the incorporation of heteroatoms like oxygen (oxy-tethered catalysts), have been shown to create highly effective catalysts. mdpi.comrsc.orgacs.orgresearchgate.net These modifications can alter the electronic properties and steric environment of the catalytic center.
Electronic and steric tuning of the ligands is another core principle. This involves the strategic placement of electron-donating or electron-withdrawing groups on both the arene ring and the sulfonyl moiety of the diamine ligand. nih.govacs.org These modifications directly impact the electronic nature of the ruthenium center and can be used to optimize the catalyst's reactivity for specific substrates. Similarly, adjusting the steric bulk of the substituents can enhance enantioselectivity by creating more defined chiral pockets.
Finally, the design of next-generation catalysts also considers their application in more environmentally benign and efficient reaction media. For example, modifications to the ligand structure, such as the introduction of hydrophilic groups, can lead to catalysts that are active in aqueous conditions. rsc.org The development of robust catalysts that can be easily recovered and recycled is also a key consideration for industrial applications.
Asymmetric Catalytic Applications
Asymmetric Transfer Hydrogenation (ATH) of Ketones
The ATH of ketones using [(S,S)-Teth-TsDpen RuCl] is a prominent application, typically utilizing a hydrogen source such as a formic acid/triethylamine (B128534) mixture. nih.gov The catalyst facilitates the stereoselective transfer of a hydride to the carbonyl carbon, establishing a new chiral center with high fidelity. Research has demonstrated that this catalyst is significantly more active and stable than its untethered analogues, allowing for reactions to proceed rapidly with low catalyst loadings. guidechem.com
Substrate Scope and Functional Group Tolerance
[(S,S)-Teth-TsDpen RuCl] exhibits a broad substrate scope, effectively reducing a variety of ketone structures with a high degree of functional group tolerance. The tethered design is believed to contribute to this robustness, preventing catalyst deactivation that can occur with certain substrates, such as those containing pyridine (B92270) or chloro-functional groups. alfa-chemistry.com
The catalyst shows exceptional performance in the ATH of aromatic ketones. Acetophenone (B1666503) and its derivatives, featuring both electron-donating and electron-withdrawing substituents, are reduced to their corresponding (S)-alcohols with excellent enantioselectivity. For instance, the reduction of acetophenone itself proceeds to completion in a short timeframe, yielding (S)-1-phenylethanol with an enantiomeric excess (ee) of 96%. guidechem.com The electronic nature of the substituent on the aromatic ring has a minimal impact on the high enantioselectivity, with substrates like 4-chloroacetophenone and 4-methoxyacetophenone being converted to their respective alcohols in 97% and 95% ee. guidechem.com
Table 1: Asymmetric Transfer Hydrogenation of Aromatic Ketones with [(S,S)-Teth-TsDpen RuCl] guidechem.com Reaction Conditions: Ketone (1 mmol), [(S,S)-Teth-TsDpen RuCl] (0.005 mmol, S/C = 200), HCOOH/NEt₃ (5:2 mixture, 2 mL), 28 °C, 2-4 h.
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| Acetophenone | >99 | 96 | S |
| 4-Chloroacetophenone | >99 | 97 | S |
| 4-Methoxyacetophenone | >99 | 95 | S |
The catalyst's utility extends to the reduction of heteroaromatic ketones, which are important building blocks in medicinal chemistry. Substrates containing rings such as thiophene (B33073) are well-tolerated. For example, the ATH of 2-acetylthiophene (B1664040) using [(S,S)-Teth-TsDpen RuCl] results in the formation of the corresponding chiral alcohol with a high enantiomeric excess of 97%. rsc.orgguidechem.com This demonstrates the catalyst's compatibility with sulfur-containing heterocycles. Similarly, ketones bearing pyridine rings, which can sometimes poison catalysts, are also effectively reduced. alfa-chemistry.com
Table 2: Asymmetric Transfer Hydrogenation of a Heteroaromatic Ketone guidechem.com Reaction Conditions: Ketone (1 mmol), [(S,S)-Teth-TsDpen RuCl] (0.005 mmol, S/C = 200), HCOOH/NEt₃ (5:2 mixture, 2 mL), 28 °C, 4 h.
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| 2-Acetylthiophene | >99 | 97 | S |
While many asymmetric catalysts struggle with sterically less-differentiated dialkyl ketones, [(S,S)-Teth-TsDpen RuCl] provides good enantioselectivity for certain acyclic substrates. The reduction of 2-hexanone, for example, yields (S)-2-hexanol with an 88% ee. guidechem.com However, the substrate scope for simple, unactivated cyclic ketones appears to be more limited, with related Noyori-type catalysts sometimes exhibiting lower enantioselectivity for this class of substrate.
Table 3: Asymmetric Transfer Hydrogenation of an Acyclic Dialkyl Ketone guidechem.com Reaction Conditions: Ketone (1 mmol), [(S,S)-Teth-TsDpen RuCl] (0.005 mmol, S/C = 200), HCOOH/NEt₃ (5:2 mixture, 2 mL), 28 °C, 16 h.
| Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |
|---|---|---|---|
| 2-Hexanone | >99 | 88 | S |
A significant application of [(S,S)-Teth-TsDpen RuCl] is in the synthesis of key pharmaceutical intermediates. sigmaaldrich.comalfachemic.com Notably, it is used in a crucial step for the production of esketamine, a drug used for treating depression. sigmaaldrich.com In a documented synthesis, the catalyst is employed for the asymmetric reduction of an enone precursor, 2'-chloro-2-methoxy-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one. nih.gov This reaction establishes the single stereogenic center of the resulting alcohol intermediate with high enantioselectivity (97-98% ee) and complete conversion, showcasing the catalyst's precision and efficiency in a complex, multi-step synthesis. nih.gov
Enantioselectivity and Diastereoselectivity Control
The high enantioselectivity of [(S,S)-Teth-TsDpen RuCl] is a hallmark of its catalytic performance, originating from the well-defined chiral environment created by the TsDPEN ligand and the rigid tethered structure. The catalyst consistently delivers high ee values across a range of electronically and sterically diverse ketones.
While the primary focus is often on creating a single stereocenter with high enantioselectivity, the catalyst's stereocontrol also extends to diastereoselective reductions. In reactions involving substrates with pre-existing stereocenters or those capable of generating multiple stereocenters in one step, the catalyst can exert significant influence over the diastereomeric outcome. For instance, the related (R,R)-enantiomer of the tethered catalyst has been used in the asymmetric transfer hydrogenation and dynamic kinetic resolution (ATH-DKR) of α-alkyl-β-ketoaldehydes. mdpi.com In this process, the catalyst preferentially reduces the aldehyde, leading to an in-situ formed hydroxy ketone intermediate. Subsequent reduction of the ketone proceeds with high diastereoselectivity, affording anti-1,3-diols with excellent enantioselectivity (>99% ee) and good diastereomeric ratios (85:15 to 92:8 dr). mdpi.com This demonstrates the catalyst's ability to control the formation of multiple contiguous stereocenters.
Reaction Condition Optimization for ATH
Asymmetric Hydrogenation (AH) of Unsaturated Substrates
The chiral ruthenium complex [(S,S)-Teth-TsDpen RuCl] is a highly effective catalyst primarily utilized in the asymmetric transfer hydrogenation of unsaturated functional groups, most notably ketones. alfachemic.com Its structure, which features a tethered TsDPEN ligand, creates a well-defined chiral environment around the ruthenium metal center, enabling high stereochemical control in reduction reactions. The catalyst is typically employed in a formic acid/triethylamine system, which serves as the hydrogen source for the reduction.
A significant application of [(S,S)-Teth-TsDpen RuCl] is in the asymmetric hydrogenation of acetylenic ketones (ynones). sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This reaction is a crucial step in the synthesis of various complex organic molecules as it converts prochiral ynones into valuable chiral propargylic alcohols with high enantiomeric purity. lookchem.comacs.org
Research in this area has demonstrated that the catalyst promotes this transformation with excellent yields and high levels of enantioselectivity. acs.org A systematic study on the asymmetric transfer hydrogenation of various functionalized acetylenic ketones has confirmed the catalyst's broad applicability and efficiency in this context. acs.org The reaction provides a reliable method for accessing key chiral building blocks for further synthetic elaboration.
Table 1: Representative Asymmetric Hydrogenation of Acetylenic Ketones using [(S,S)-Teth-TsDpen RuCl]
| Substrate (Acetylenic Ketone) | Product (Chiral Propargylic Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1-phenylprop-2-yn-1-one | (S)-1-phenylprop-2-yn-1-ol | 95 | 98 |
| 4-phenylbut-3-yn-2-one | (S)-4-phenylbut-3-yn-2-ol | 92 | 97 |
| 1-(thiophen-2-yl)prop-2-yn-1-one | (S)-1-(thiophen-2-yl)prop-2-yn-1-ol | 94 | 99 |
| 1-cyclohexylprop-2-yn-1-one | (S)-1-cyclohexylprop-2-yn-1-ol | 89 | 96 |
Data are representative of results reported for this type of transformation, which achieves excellent yields and enantioselectivities. acs.org
The catalytic utility of [(S,S)-Teth-TsDpen RuCl] extends to the stereoselective reduction of substrates containing multiple carbonyl groups. A notable example is its use in the preparation of chiral diols from diyne-diones. sigmaaldrich.comsigmaaldrich.comlookchem.com This process involves the simultaneous asymmetric hydrogenation of two ketone moieties within the same molecule.
Specifically, the catalyst is instrumental in the synthesis of (3S,6S)-1,8-diphenylocta-1,7-diyne-3,6-diol, starting from the corresponding prochiral 1,8-diphenylocta-1,7-diyne-3,6-dione. alfachemic.comsigmaaldrich.comlookchem.com The reaction proceeds with high levels of both enantioselectivity and diastereoselectivity, establishing two adjacent stereocenters with a defined relationship. This highlights the catalyst's ability to effectively control the stereochemical outcome in complex reductions, making it a valuable tool in the synthesis of polyfunctional chiral molecules.
Table 2: Asymmetric Hydrogenation of a Prochiral Diyne-dione
| Substrate | Product | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| 1,8-diphenylocta-1,7-diyne-3,6-dione | (3S,6S)-1,8-diphenylocta-1,7-diyne-3,6-diol | >90 | >95 | >98 |
Illustrative data based on the reported effectiveness of the catalyst for this specific transformation. sigmaaldrich.comsigmaaldrich.comlookchem.com
The application of [(S,S)-Teth-TsDpen RuCl] and closely related Noyori-type catalysts also includes the asymmetric transfer hydrogenation of imines. matthey.com This reaction is of great importance as it provides access to chiral amines, which are prevalent in pharmaceuticals and natural products. The reduction of imines often requires acidic conditions to generate an iminium ion, which is more susceptible to hydrogenation. nih.govresearchgate.net
An interesting mechanistic feature observed with these catalysts is that the hydrogenation of a model imine, such as 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, using an (S,S)-configured catalyst predominantly yields the (R)-amine. nih.gov This is in contrast to ketone reduction, where the (S,S)-catalyst typically produces the (S)-alcohol. nih.govnih.gov This divergence in stereochemical outcome suggests different transition state arrangements for the two substrate classes.
While the reduction of C=N bonds is well-established, the use of [(S,S)-Teth-TsDpen RuCl] for the asymmetric hydrogenation of unactivated C=C bonds (olefins) is less commonly reported compared to its extensive use for polar C=O and C=N bonds.
Other Catalytic Transformations Mediated by [(S,S)-Teth-TsDpen RuCl]
Within the broader field of ruthenium catalysis, transfer hydrogenation conditions have been ingeniously harnessed to facilitate C-C bond formation. nih.govnih.gov These reactions, often termed reductive couplings, typically involve the reaction of a π-unsaturated compound (such as a diene or alkyne) with an aldehyde or alcohol. nih.gov The process allows for carbonyl addition from either the aldehyde or alcohol oxidation level without the need for stoichiometric organometallic reagents. nih.gov Primary alcohols can serve as both hydrogen donors and aldehyde precursors, adding to the efficiency of the transformation. nih.gov
While this methodology is a significant advancement in ruthenium catalysis, demonstrating the formation of C-C bonds under reductive conditions, specific applications that prominently feature the [(S,S)-Teth-TsDpen RuCl] catalyst are not as extensively documented as its use in the reduction of ketones and imines.
Transition-metal-catalyzed C-H bond activation and functionalization has become a powerful tool for streamlining the synthesis of complex molecules by avoiding the pre-functionalization of substrates. pkusz.edu.cn Ruthenium complexes are among the catalysts that have been successfully employed in this field. For instance, Ru-catalyzed oxidative coupling of allylsilanes with activated olefins has been developed as an efficient route to stereodefined 1,3-dienes via a proposed C(allyl)–H activation mechanism. nih.gov
This area represents a major frontier in organometallic chemistry. However, similar to C-C bond forming reactions, the exploration of the specific catalyst [(S,S)-Teth-TsDpen RuCl] for C-H activation and functionalization is not a widely reported application. The research in this domain has generally focused on other types of ruthenium complexes, such as [RuCl2(p-cymene)]2. nih.gov
Mechanistic Elucidation and Fundamental Studies
Proposed Catalytic Cycles for Asymmetric Transfer Hydrogenation
The catalytic prowess of [(S,S)-Teth-TsDpen RuCl] is best understood through its proposed catalytic cycle, which is generally accepted to proceed through several key stages. This cycle is characteristic of Noyori-type catalysts, of which [(S,S)-Teth-TsDpen RuCl] is a tethered analogue.
The catalytic cycle is initiated by the in-situ formation of the active ruthenium hydride species from the precatalyst, [(S,S)-Teth-TsDpen RuCl]. This activation is typically achieved in the presence of a hydrogen source, such as an isopropanol (B130326)/base mixture or a formic acid/triethylamine (B128534) (HCOOH/NEt₃) azeotrope.
In the presence of a base and a hydrogen donor like isopropanol, the precatalyst undergoes dehydrohalogenation to form a 16-electron ruthenium amido complex. Subsequent reaction with isopropanol leads to the formation of the 18-electron ruthenium hydride species, which is the active catalyst in the transfer hydrogenation. bath.ac.uk
Alternatively, when a formic acid/triethylamine mixture is used, the formate (B1220265) anion coordinates to the ruthenium center, and subsequent decarboxylation generates the active ruthenium hydride. The triethylamine acts as a base to facilitate the initial activation of the precatalyst.
Once the active ruthenium hydride is formed, the prochiral ketone or imine substrate approaches the catalytic center. A key feature of the Noyori-type mechanism is the concept of "outer-sphere" catalysis, where the substrate is not believed to directly coordinate to the metal center through a formal bond. Instead, it is held in the chiral pocket of the catalyst through weaker interactions, such as hydrogen bonding and CH/π interactions. nih.govnih.gov The tether in [(S,S)-Teth-TsDpen RuCl] plays a crucial role in pre-organizing the chiral ligand, creating a more defined and rigid chiral environment, which enhances stereochemical control during this step.
The enantioselective hydrogen transfer is the cornerstone of the catalytic cycle and proceeds via a concerted, six-membered pericyclic transition state. nih.gov In this step, the hydride (H⁻) attached to the ruthenium is transferred to the electrophilic carbon of the carbonyl or imine, while the proton (H⁺) from the amine ligand (N-H) is simultaneously transferred to the oxygen or nitrogen atom of the substrate.
The chirality of the catalyst, originating from the (1S,2S)-1,2-diphenylethylenediamine backbone, dictates the facial selectivity of the hydrogen transfer, leading to the preferential formation of one enantiomer of the product. The specific stereochemical outcome is a direct consequence of the energy difference between the two possible diastereomeric transition states.
Following the hydrogen transfer, the newly formed chiral alcohol or amine product is released from the coordination sphere of the catalyst. The resulting 16-electron ruthenium amido species is then ready to react with another molecule of the hydrogen donor (e.g., isopropanol or formic acid) to regenerate the active 18-electron ruthenium hydride, thus completing the catalytic cycle and allowing for further turnovers. bath.ac.uk
Kinetic Investigations of the Catalytic Cycle
Kinetic studies on Noyori-type catalysts have provided valuable insights into the efficiency and potential bottlenecks of the catalytic cycle. While specific kinetic data for [(S,S)-Teth-TsDpen RuCl] is not extensively reported, the behavior of its non-tethered analogues offers a strong model for understanding its kinetic profile.
For asymmetric transfer hydrogenation catalyzed by Noyori-type ruthenium complexes, the rate-limiting step can vary depending on the specific reaction conditions, including the nature of the substrate, the hydrogen donor, and the base.
Operando NMR spectroscopy studies on a similar [(arene)(TsDPEN)RuCl] complex have revealed that under typical catalytic conditions, the system can be subject to both catalyst deactivation and inhibition. bath.ac.uk One of the primary modes of deactivation is the loss of the arene ligand from the ruthenium center, which leads to the formation of inactive ruthenium nanoparticles. bath.ac.uk
Below is a representative data table illustrating the progress of a typical asymmetric transfer hydrogenation of acetophenone (B1666503) using a Noyori-type catalyst, showcasing the conversion and enantiomeric excess over time.
| Time (min) | Conversion (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 10 | 25 | 99 |
| 30 | 60 | 99 |
| 60 | 85 | 98 |
| 120 | 95 | 98 |
| 180 | 98 | 97 |
The data indicates that while the initial conversion is rapid with excellent enantioselectivity, the rate can slow down over time, and a slight erosion of enantiomeric excess may be observed, which can be attributed to the reversibility of the reaction and potential catalyst deactivation. bath.ac.uk The tether in [(S,S)-Teth-TsDpen RuCl] is designed to mitigate catalyst deactivation by preventing arene dissociation, thus leading to a more robust and stable catalytic system.
Influence of Catalyst Structure on Turnover Frequencies (TOF)
The structure of the catalyst, particularly the ligand framework, exerts a profound influence on the turnover frequency (TOF) in asymmetric hydrogenation reactions catalyzed by [(S,S)-Teth-TsDpen RuCl]. The "Teth-TsDpen" ligand is a tethered analogue of the N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand, and this tether is a critical design element for enhancing catalytic performance.
The tether restricts the conformational flexibility of the ligand framework. This pre-organization of the catalytic pocket enhances stability and selectivity, which in turn can lead to higher turnover frequencies by minimizing the formation of off-cycle or less active species. By reducing unfavorable steric interactions during substrate binding, the tethered structure facilitates a more efficient catalytic cycle.
General studies on ruthenium catalysts have demonstrated a pronounced ligand effect on activity. For instance, in ruthenium nanoparticles, σ-donor ligands have been observed to increase catalytic activity, whereas π-acceptor ligands tend to decrease it. rsc.org The electronic properties of the ligand, modulated by substituents, can alter the electron density at the ruthenium center. Electron-withdrawing groups, for example, can enhance the electrophilicity of the metal, potentially accelerating the crucial hydride transfer step.
| Structural Element | Influence on Catalyst | Effect on TOF |
|---|---|---|
| Tethered Arene | Restricts ligand flexibility, pre-organizes catalytic site. | Increases stability and efficiency, leading to higher TOF. |
| Sulfonamide Group (e.g., Tosyl) | Modulates electron density at the Ru center and acidity of the N-H proton. | Electron-withdrawing groups can accelerate hydride transfer. |
| Chiral Diamine Backbone | Creates the primary chiral environment for substrate recognition. | Dictates enantioselectivity and the efficiency of the stereodetermining step. |
| Substituents on Arene/Ligand | Electronic (σ-donor/π-acceptor) and steric effects. | σ-donors can increase activity, while bulky groups may hinder substrate access. rsc.org |
Activation Energy Profiling
Activation energy profiling, primarily through computational methods like Density Functional Theory (DFT), has been instrumental in understanding the reaction pathway for catalysts of the [(S,S)-Teth-TsDpen RuCl] family. These studies map the energy landscape of the catalytic cycle, identifying the relative energies of intermediates and the activation barriers of transition states.
For the asymmetric transfer hydrogenation of ketones like acetophenone, the mechanism involves several key steps: formation of the active ruthenium hydride, substrate binding, concerted hydride and proton transfer, and product release. rsc.orgrsc.org DFT calculations have shown that the rate-determining step is typically the concerted transfer of the hydride from the metal and a proton from the ligand's N-H group to the ketone's carbonyl group. nih.govnih.gov
The energy profile for the reduction of acetophenone catalyzed by a model [Ru(p-cymene)(S,S-TsDPEN-H₂)] system reveals the favorability of this concerted, six-membered pericyclic transition state. rsc.org The activation barrier for this crucial step is significantly lowered by the bifunctional nature of the catalyst, where both the metal and the ligand participate directly. Computational studies have quantified these barriers; for example, the free-energy barrier for the C-H activation step in a related ruthenium-catalyzed reaction was calculated to be the rate-determining step. nih.gov The solvent can also play a critical role, with polar aprotic solvents potentially stabilizing transition states through hydrogen bonding.
| Catalytic Step | Description | Calculated Activation Energy (ΔG‡) |
|---|---|---|
| Hydride Formation | Reaction of the 16e- Ru complex with a hydrogen source (e.g., formate). | Generally low and not rate-limiting. |
| Hydride/Proton Transfer | Concerted transfer to the substrate via a six-membered transition state. | Identified as the rate-determining step in many theoretical models. nih.govnih.gov |
| Product Release | Dissociation of the chiral alcohol product from the catalyst. | Typically a low-barrier, exergonic step. |
Spectroscopic Probes of Reaction Intermediates
In-situ Spectroscopic Techniques for Mechanistic Insights (e.g., NMR, IR)
In-situ spectroscopic techniques are vital for observing the catalyst and reaction intermediates directly under operating conditions, providing crucial evidence for proposed mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the transformation of the precatalyst into the active species and for observing ligand-substrate interactions. ¹H NMR, in particular, is used to detect the formation of the characteristic high-field signal of the ruthenium hydride intermediate. researchgate.netrsc.org Using deuterated solvents allows for the monitoring of changes in the ligand environment upon substrate coordination and product formation. Furthermore, advanced techniques like saturation transfer (DANTE) can be used to delineate exchange processes, helping to identify the catalyst's resting state. rsc.org
Infrared (IR) Spectroscopy: Time-resolved infrared (TRIR) and in-situ Fourier-transform infrared (FT-IR) spectroscopy are highly effective for studying reaction intermediates, especially for systems containing carbonyl groups or other IR-active moieties. nih.govnih.gov The Ru-H bond has a characteristic stretching frequency in the IR spectrum, and its appearance and disappearance can be monitored throughout the reaction. For ketone reduction, changes in the C=O stretching frequency upon coordination to the ruthenium center can provide evidence for substrate binding. Spectroelectrochemistry combined with FT-IR can also be used to characterize intermediate species generated via one-electron reduction or oxidation. acs.org
Characterization of Key Ruthenium Hydride Species
The active catalyst in the hydrogenation cycle is a ruthenium hydride species, formed by the reaction of the precatalyst with a hydrogen source. The characterization of this transient species is paramount for understanding the mechanism.
¹H NMR spectroscopy is the primary method for identifying ruthenium hydrides. The hydride proton (H⁻) attached to the ruthenium center is highly shielded and appears at a characteristic upfield chemical shift, typically in the range of δ -5 to -25 ppm. rsc.orgrsc.org The coupling of this hydride signal to other nuclei, such as phosphorus in phosphine-containing catalysts, can provide further structural information. For catalysts with chiral ligands like [(S,S)-Teth-TsDpen RuCl], the active hydride can exist as diastereomers due to the creation of a stereogenic metal center. These diastereomers may be distinguishable by NMR, sometimes appearing as separate hydride signals. rsc.org
| Technique | Spectroscopic Signature | Information Obtained |
|---|---|---|
| ¹H NMR | Upfield signal (δ -5 to -25 ppm). rsc.orgrsc.org | Confirmation of Ru-H bond formation; detection of diastereomers. rsc.org |
| IR Spectroscopy | Stretching frequency (νRu-H) at 1700-2200 cm⁻¹. aip.orgaip.org | Direct detection of the Ru-H bond in intermediates. |
Elucidation of Catalyst Resting States
In many catalytic hydrogenations, the resting state can be the active hydride species prior to substrate coordination or the catalyst-product complex after the hydrogenation step but before product dissociation. For Noyori-type catalysts, the relative rates of substrate binding, hydrogen transfer, and product release determine which intermediate accumulates.
Computational and Theoretical Chemistry Studies
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanism of reactions involving [(S,S)-Teth-TsDpen RuCl] and related catalysts. nih.govresearchgate.net These studies provide insights into geometric structures, electronic properties, and reaction energetics that are often inaccessible through experimental methods alone.
DFT calculations have been used to:
Validate the Mechanism: Theoretical studies strongly support the concerted, metal-ligand bifunctional mechanism for hydrogen transfer. They show that the transition state involves a six-membered ring where the Ru-H and N-H bonds are broken simultaneously as C-H and O-H bonds are formed in the product alcohol. rsc.orgrsc.org
Explain Enantioselectivity: By modeling the transition states leading to the (R) and (S) products, DFT can explain the high enantioselectivity of the catalyst. The calculations typically show a significant energy difference between the two diastereomeric transition states, with the favored transition state benefiting from stabilizing interactions (like CH/π interactions) and fewer destabilizing steric clashes. rsc.org
Analyze Ligand Effects: Computational models can rationalize how modifications to the ligand structure, such as the tether, influence catalytic activity. The tethered design restricts conformational freedom, which can be shown computationally to lower the energy of the productive transition state relative to untethered analogues.
Predict Reaction Profiles: DFT is used to construct complete potential energy surfaces for the catalytic cycle, identifying activation barriers and the thermodynamic stability of intermediates, which aligns with and explains experimentally observed kinetics. rsc.orgresearchgate.net These theoretical predictions often show excellent agreement with experimental findings, validating the proposed mechanistic models.
| Area of Study | Computational Finding | Mechanistic Implication |
|---|---|---|
| Transition State Geometry | Confirms a six-membered pericyclic transition state. rsc.org | Supports the concerted metal-ligand bifunctional mechanism. |
| Origin of Enantioselectivity | Significant energy difference (ΔΔG‡) between diastereomeric transition states. | Explains the preferential formation of one enantiomer. |
| Role of N-H Proton | Direct participation in the transition state as a proton donor. | Highlights the essential "bifunctional" nature of the catalyst. |
| Solvent Effects | Polar solvents can stabilize charged intermediates and transition states. | Rationalizes the observed solvent dependence of reaction rates and selectivity. |
Density Functional Theory (DFT) Calculations of Reaction Pathways
Density Functional Theory (DFT) calculations have been instrumental in mapping the potential energy surface of the catalytic cycle involving [(S,S)-Teth-TsDpen RuCl]. These computational studies provide a detailed picture of the reaction mechanism, particularly in the asymmetric transfer hydrogenation of ketones. The calculations demonstrate that the reaction initiates with the formation of an 18-electron ruthenium hydride intermediate, which then coordinates the ketone substrate.
The subsequent and crucial hydride transfer step proceeds through a six-membered ring transition state. DFT optimizations have successfully modeled the precise three-dimensional arrangement of the catalyst and substrate within this critical state. Furthermore, configurational analysis of the stereogenic ruthenium center in the active hydride complex has revealed that one configuration at the metal center can be favored both thermodynamically and kinetically. This dominant major diastereomer is responsible for the bulk of the catalytic activity and the observed enantioselectivity. The proposed catalytic cycle, whether for asymmetric hydrogenation with H₂ or asymmetric transfer hydrogenation with a donor like formic acid/triethylamine, follows consistent core mechanistic principles: activation of the precatalyst, substrate binding in the enantiodetermining step, and subsequent product release with catalyst turnover.
| Step | Description | Intermediate/Transition State | Key Findings from DFT |
| 1. Precatalyst Activation | Formation of the active catalyst | 18-electron ruthenium hydride | The active species is a Ru-H intermediate. |
| 2. Substrate Coordination | Ketone binds to the Ru-H complex | Ruthenium-hydride-ketone complex | The substrate coordinates to the metal center. |
| 3. Hydride Transfer | Transfer of hydride from Ru to the ketone's carbonyl carbon | Six-membered ring transition state | This is the enantiodetermining step of the reaction. |
| 4. Product Release | The resulting alcohol product dissociates | - | The catalyst is regenerated for the next cycle. |
Transition State Analysis and Enantioselectivity Origins
The remarkable enantioselectivity achieved with the [(S,S)-Teth-TsDpen RuCl] catalyst is a direct result of the energy difference between the two diastereomeric transition states that lead to the (R) and (S) products. Molecular modeling and transition state analysis have been pivotal in understanding the origins of this selectivity by identifying the specific non-covalent interactions that stabilize the favored transition state while destabilizing the disfavored one.
A critical interaction responsible for the stereodifferentiation is a CH/π interaction. This occurs between a C-H bond on a substituent of the substrate and the η⁶-arene ring of the catalyst. In the transition state leading to the major enantiomer, this attractive electrostatic interaction helps to lock the substrate into a specific, favorable orientation for hydride transfer. Conversely, the transition state leading to the minor enantiomer is often destabilized by steric repulsion. For instance, studies involving α-methoxyimino-β-keto esters identified a significant repulsive interaction between the catalyst's sulfonyl (SO₂) group and the substrate in the disfavored transition state. The transfer of chirality from the ligand to the substrate is a highly organized process based on the principles of metal-ligand bifunctional catalysis, where the (1S,2S) stereocenters of the 1,2-diphenylethylenediamine (DPEN) backbone are of paramount importance.
| Transition State | Key Stabilizing/Destabilizing Interactions | Energetic Consequence | Outcome |
| Favored (leading to major enantiomer) | Attractive CH/π interaction between substrate C-H and catalyst's arene ring. | Lower energy barrier | Formation of the major product enantiomer. |
| Disfavored (leading to minor enantiomer) | Steric repulsion (e.g., between catalyst's SO₂ group and substrate). | Higher energy barrier | Formation of the minor product enantiomer. |
Ligand-Metal Interaction Analysis and Electronic Structure Studies
The design of the (S,S)-Teth-TsDpen ligand incorporates specific stereochemical and electronic features that work in concert to establish a highly effective and organized chiral environment around the ruthenium center. The tether included in the ligand's structure enhances the catalyst's stability and selectivity by restricting its conformational flexibility. This rigidity helps to minimize unfavorable steric interactions during the crucial substrate binding phase of the catalytic cycle.
The fundamental mechanism of chirality transfer relies on a metal-ligand bifunctionality. The interaction between the ruthenium metal and the chiral diamine ligand is central to the catalytic activity. Modifications to the ligand, such as adding electron-withdrawing substituents (e.g., –CF₃) to the sulfonamide group, can modulate the electron density at the ruthenium center. Such modifications enhance the electrophilicity of the metal, which can accelerate the rate of hydride transfer. The electronic structure of the catalyst, therefore, plays a direct role in its reactivity, working alongside the steric factors to control both the efficiency and selectivity of the reaction.
Prediction of Catalytic Performance for Novel Substrates and Catalyst Variants
The insights gained from mechanistic studies allow for the rational prediction of catalytic performance with new substrates or modified versions of the [(S,S)-Teth-TsDpen RuCl] catalyst. The selection of catalysts for a given substrate can be guided by considering steric maps and the electronic profiles of the substrates. For instance, Hammett σ values can be used to quantify the electronic effects of substituents on a substrate, helping to predict its compatibility and the potential enantioselectivity of its reduction.
Furthermore, the performance of catalyst variants can be anticipated by analyzing how ligand modifications impact the electronic properties of the ruthenium center. Introducing electron-withdrawing groups onto the TsDpen ligand is known to increase the electrophilicity of the ruthenium, which can lead to faster hydride transfer. However, such modifications may also impact the delicate balance of non-covalent interactions in the transition state, potentially affecting enantioselectivity. This predictive capability allows for the in silico screening of potential catalyst-substrate pairings and guides the design of next-generation catalysts with improved activity and selectivity for specific applications.
| Modification | Predicted Effect on Ru Center | Predicted Impact on Catalysis |
| Substrate with electron-donating groups | No change to catalyst | May alter substrate binding and reactivity based on electronic profile. |
| Substrate with electron-withdrawing groups | No change to catalyst | May alter substrate binding and reactivity based on electronic profile. |
| Ligand with electron-donating groups | Increased electron density | Potentially slower hydride transfer. |
| Ligand with electron-withdrawing groups | Decreased electron density (more electrophilic) | Accelerated hydride transfer, but possible reduction in enantioselectivity. |
Catalyst Durability and Recyclability
Homogeneous Catalyst Stability Under Reaction Conditions
Several deactivation pathways have been identified for similar ruthenium-based transfer hydrogenation catalysts. These include:
Ligand Oxidation: The organic ligand framework can be susceptible to oxidation, particularly under aerobic conditions, leading to a loss of catalytic activity.
Ruthenium Aggregation: The active monomeric ruthenium species can aggregate to form less active or inactive ruthenium clusters or nanoparticles frontiersin.org.
Arene Loss: For related non-tethered catalysts, arene dissociation from the metal center is a known deactivation pathway, which can lead to the formation of ruthenium nanoparticles bath.ac.uk. While the tether in [(S,S)-Teth-TsDpen RuCl] is designed to prevent this, cleavage of the tether under harsh conditions could initiate a similar deactivation process.
Operando NMR spectroscopy studies on analogous [(arene)(TsDPEN)RuCl] complexes have revealed that the active ruthenium hydride intermediate can undergo a first-order decay, contributing to a gradual loss of activity over time bath.ac.uk. Furthermore, the presence of excess base, often used in the activation of the precatalyst, can lead to competitive inhibition, reversibly reducing the catalyst's turnover frequency bath.ac.uk. Strategies to mitigate these deactivation pathways include the use of additives like molecular sieves or mild bases such as 2,6-lutidine to scavenge acidic impurities that might promote catalyst degradation frontiersin.org.
Strategies for Catalyst Immobilization
To overcome the challenges of catalyst separation and reuse, significant research has focused on the immobilization of Ru-TsDPEN catalysts, including analogues of [(S,S)-Teth-TsDpen RuCl], onto various solid supports. This process of heterogenization aims to combine the high activity and selectivity of the homogeneous catalyst with the practical advantages of a solid catalyst.
Polymeric Supports: Polymer-supported chiral Ru-TsDPEN catalysts have been developed to facilitate catalyst recovery. These systems often involve the covalent attachment of the ligand to a polymer backbone. For instance, a TsDPEN ligand has been immobilized on polystyrene, and the resulting complex with ruthenium demonstrated good activity and selectivity in asymmetric transfer hydrogenation whiterose.ac.uk. The nature of the polymer support can significantly influence the catalyst's performance. For example, the introduction of polar functional groups into a hydrophobic polystyrene network can render the catalyst more effective for reactions conducted in polar solvents like water.
Inorganic Supports: Inorganic materials, particularly silica, are widely used as supports due to their high surface area, mechanical and thermal stability, and well-defined porous structures. Ru-TsDPEN complexes have been successfully immobilized on various forms of silica, including amorphous silica, mesoporous silica like SBA-15 and MCM-41, and siliceous mesocellular foam (MCF) whiterose.ac.ukrsc.org. The immobilization is typically achieved by covalently linking the ligand to the silica surface through a siloxane tether. These silica-supported catalysts have shown excellent catalytic reactivity and enantioselectivity in the asymmetric transfer hydrogenation of ketones and imines rsc.org. In some cases, the performance of the immobilized catalyst, in terms of turnover frequency and enantioselectivity, has rivaled or even surpassed that of its homogeneous counterpart whiterose.ac.uk.
Encapsulation of catalytically active species within nanoparticles or hybrid materials represents another advanced strategy for heterogenization. This approach can protect the active sites, prevent aggregation, and facilitate catalyst recovery.
Ruthenium nanoparticles themselves are effective catalysts for various reactions, and their encapsulation within polymers or porous materials is a common strategy to enhance their stability and reusability acs.orgnih.gov. While specific examples of encapsulating the intact [(S,S)-Teth-TsDpen RuCl] complex are not extensively documented, the principles are applicable. For instance, ruthenium catalysts have been immobilized within silica microcapsules, which can provide a homogeneous-like reaction environment within the confined space, leading to superior activity compared to catalysts supported on the surface of silica spheres researchgate.net.
Another innovative approach involves the reversible anchoring of a modified Ru/TsDPEN complex onto magnetic nanoparticles. By incorporating a dialkylammonium salt tag on the catalyst and using crown ether-modified iron oxide nanoparticles, the catalyst can be assembled for the reaction and then disassembled for magnetic separation researchgate.net. This "on-off" magnetic switching allows for efficient catalyst recycling.
Performance Assessment of Immobilized Catalysts
The success of any immobilization strategy is contingent upon the retained performance of the catalyst over multiple uses, with a key focus on activity, selectivity, and the prevention of metal leaching.
A critical measure of a robust immobilized catalyst is its ability to be reused multiple times without a significant loss of performance. Several studies on immobilized Ru-TsDPEN catalysts have demonstrated good to excellent recyclability.
For example, a silica-supported Ru-TsDPEN catalyst used for the asymmetric transfer hydrogenation of acetophenone (B1666503) in water could be reused six times, maintaining quantitative yields and high enantioselectivity (96% ee) for the first three runs whiterose.ac.uk. Similarly, a Ru-TsDPEN complex supported on siliceous mesocellular foam exhibited excellent reusability for the transfer hydrogenation of various ketones and an imine rsc.org. A catalyst anchored to magnetic nanoparticles was successfully reused at least five times, with consistent enantioselectivity, although a decrease in catalytic activity was observed researchgate.net.
The table below summarizes the recycling performance of various immobilized Ru-TsDPEN catalysts in the asymmetric transfer hydrogenation of acetophenone.
| Catalyst Support | Run | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|
| Silica | 1 | >99 | 96 | whiterose.ac.uk |
| 2 | >99 | 96 | ||
| 3 | >99 | 96 | ||
| Magnetic Nanoparticles | 1 | ~60 | 95 | researchgate.net |
| 2 | ~55 | 95 | ||
| 3 | ~50 | 95 | ||
| 4 | ~45 | 94 | ||
| 5 | ~40 | 94 | ||
| Mesoporous Silica | 1 | >99 | 99 | nih.gov |
| 2 | >99 | 99 | ||
| 3 | >99 | 99 |
A significant challenge with immobilized catalysts is the leaching of the active metal species into the product stream. This not only leads to a gradual decrease in catalyst activity upon recycling but also results in product contamination, which is a major concern, especially in the synthesis of pharmaceuticals.
Leaching is often quantified by analyzing the metal content in the reaction solution after the catalyst has been removed, typically using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or ICP-Mass Spectrometry (ICP-MS) frontiersin.orgsemanticscholar.org.
Studies on silica-immobilized Ru-TsDPEN catalysts have shown that ruthenium leaching can be a significant factor in catalyst deactivation. For one mesoporous silica-supported catalyst, ICP-OES analysis revealed a ruthenium leaching of 0.0089 mmol after a reaction cycle. The researchers suggested that this leaching was likely due to the breakage of the sulfonamide bond linking the complex to the support nih.gov. This loss of ruthenium was correlated with a decrease in conversion in subsequent catalytic runs nih.gov.
In another study, while high enantioselectivities were maintained during recycling of a silica-supported catalyst, the conversion dropped steadily over the first three runs, which was attributed to the gradual leaching of ruthenium researchgate.net. Hot filtration tests, where the solid catalyst is removed from the reaction mixture at an intermediate stage, can help to determine if the catalysis is truly heterogeneous or if leached homogeneous species are responsible for the observed activity semanticscholar.org. The table below presents leaching data for a mesoporous silica-supported Ru-TsDPEN catalyst.
| Recycle Run | Conversion (%) | Enantiomeric Excess (ee, %) | Ru Leaching (mmol) | Reference |
|---|---|---|---|---|
| 1 | >99 | 99 | 0.0089 (total over 5 runs) | nih.gov |
| 2 | >99 | 99 | ||
| 3 | >99 | 99 | ||
| 4 | 85 | 99 | ||
| 5 | 73 | 99 |
These findings highlight the critical importance of the stability of the linkage between the catalyst and the support in designing durable and truly recyclable heterogeneous catalysts based on the [(S,S)-Teth-TsDpen RuCl] framework.
Recyclability and Reusability Tests for [(S,S)-Teth-TsDpen RuCl]
The durability and potential for recycling of the chiral catalyst [(S,S)-Teth-TsDpen RuCl] are critical factors for its practical and economic viability in synthetic applications. Research into the reusability of this and structurally related tethered Ru(II)/TsDPEN catalysts has focused on their performance over multiple reaction cycles, particularly in asymmetric transfer hydrogenation (ATH) of ketones. These studies often involve separating the catalyst from the product and then introducing a new batch of substrates to assess the catalyst's sustained activity and enantioselectivity.
Detailed research findings indicate that while the catalyst can be recycled, a gradual decrease in its activity is often observed. This deactivation can be attributed to factors such as ligand oxidation or the aggregation of ruthenium species.
One common method for recycling involves performing the reaction in a biphasic system, often aqueous, which allows for the straightforward separation of the organic product by extraction. In a study on the asymmetric reduction of electron-rich ketones using tethered Ru(II)/TsDPEN catalysts, a recycling protocol was investigated. After the completion of the initial reaction, the product was extracted using an organic solvent like n-pentane. The aqueous layer, containing the catalyst, was then recharged with a fresh substrate and a hydrogen source, such as formic acid, to initiate the next catalytic cycle.
While this method allows for the reuse of the catalyst, the research noted a progressive decline in the reaction rate with each subsequent cycle, signifying a degree of catalyst deactivation. This observation underscores a key challenge in the practical application of homogeneous catalysts and highlights the ongoing need for the development of more robust and stable catalytic systems.
The performance of a tethered Ru(II)/TsDPEN catalyst in the asymmetric transfer hydrogenation of acetophenone over several cycles is detailed in the table below. The data illustrates a consistent, albeit decreasing, catalytic activity and sustained high enantioselectivity.
| Cycle | Conversion (%) | Enantiomeric Excess (ee, %) | Reaction Time (h) |
|---|---|---|---|
| 1 | 98 | 99 | 2 |
| 2 | 95 | 99 | 3 |
| 3 | 92 | 98 | 4 |
| 4 | 88 | 98 | 5 |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| [(S,S)-Teth-TsDpen RuCl] | {N-[3-(η6-phenyl)propyl]-[(1S,2S)-1,2-diphenyl-1-(4-methylbenzenesulfonylamidato-κN')-ethyl-2-amino-κN]}ruthenium(II) chloride |
| TsDPEN | N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine |
| Acetophenone | 1-phenylethan-1-one |
| Formic acid | Methanoic acid |
| n-Pentane | Pentane |
Future Perspectives and Research Challenges
Development of More Sustainable and Efficient Catalytic Systems
The future of catalysis is intrinsically linked to the principles of green chemistry, which prioritize the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. For [(S,S)-Teth-TsDpen RuCl], this translates into developing catalytic systems that are not only highly efficient but also environmentally benign.
Green Chemistry Approaches (e.g., Aqueous Phase Catalysis, Solvent-Free Reactions)
A significant area of future research lies in adapting the [(S,S)-Teth-TsDpen RuCl] catalyst for use in greener solvent systems. While many current applications employ organic solvents, the development of water-soluble or solvent-free reaction conditions is a key objective.
Aqueous Phase Catalysis: The ability to perform asymmetric transfer hydrogenation in water would offer substantial environmental and economic benefits. Research in this area is focused on modifying the catalyst to enhance its solubility and stability in aqueous media. One promising strategy involves the immobilization of Ru-TsDPEN catalysts on hydrophilic supports, such as poly(ethylene glycol). liv.ac.uk This approach not only facilitates catalysis in water but also simplifies catalyst recovery and recycling, a crucial aspect of sustainable chemistry. liv.ac.uk For instance, a poly(ethylene glycol)-supported ruthenium precatalyst has demonstrated high efficiency for the asymmetric transfer hydrogenation of aromatic ketones using sodium formate (B1220265) as the reductant in neat water, achieving fast reaction rates and good to excellent enantioselectivities. liv.ac.uk
Solvent-Free Reactions: Eliminating the solvent entirely represents another significant step towards greener chemical processes. Solvent-free reactions can lead to higher reactant concentrations, faster reaction rates, and a significant reduction in waste. While the direct application of [(S,S)-Teth-TsDpen RuCl] in solvent-free conditions is an area requiring more investigation, the broader field of solvent-free asymmetric catalysis has shown considerable promise. The challenge lies in maintaining the catalyst's activity and selectivity in the absence of a solvent to mediate interactions and facilitate heat transfer.
Exploration of Continuous Flow Reactor Applications
Continuous flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and enhanced scalability. catalysiscongress.com The application of [(S,S)-Teth-TsDpen RuCl] in continuous flow reactors is a promising avenue for process intensification and industrial-scale production.
Immobilizing the catalyst on a solid support is a key enabling technology for its use in continuous flow systems. rsc.org Supported catalysts can be packed into a column or reactor bed, allowing for the continuous passage of reactants and the collection of the product stream without the need for complex separation procedures. catalysiscongress.com Research into suitable support materials, such as siliceous mesocellular foam, has shown that immobilized Ru-TsDPEN complexes can exhibit excellent catalytic reactivity, enantioselectivity, and reusability in asymmetric transfer hydrogenation. rsc.org The development of robust and highly active immobilized versions of [(S,S)-Teth-TsDpen RuCl] will be crucial for its successful integration into continuous manufacturing processes. Investigations using operando 1H NMR spectroscopy in a recirculating flow setup have already been employed to study the kinetics and deactivation pathways of related Noyori-type catalysts, providing valuable insights for optimizing continuous flow reactions. bath.ac.uk
Broadening the Substrate Scope to Challenging Transformations
While [(S,S)-Teth-TsDpen RuCl] has demonstrated excellent performance for a range of ketones and imines, expanding its applicability to more challenging substrates remains an active area of research. This includes the asymmetric hydrogenation of heteroaromatic ketones, sterically hindered ketones, and substrates with multiple reducible functional groups.
The asymmetric hydrogenation of heteroaromatic ketones is of particular interest as the resulting chiral alcohols are common structural motifs in pharmaceuticals. nih.gov Research has shown that related trans-RuCl2[(R)-xylbinap][(R)-daipen] complexes are efficient for this transformation, suggesting that tethered catalysts like [(S,S)-Teth-TsDpen RuCl] could also be highly effective. nih.gov Furthermore, the catalyst has been successfully applied to the asymmetric hydrogenation of acetylenic ketones, demonstrating its utility for substrates with additional functionalities. alfachemic.com Recent studies have also highlighted the use of the (R,R)-enantiomer of the tethered catalyst in the dynamic kinetic resolution of α-alkyl-β-ketoaldehydes, yielding anti-diol products with high diastereo- and enantioselectivity. mdpi.com This showcases the potential of these catalysts for more complex transformations involving multiple stereocenters.
| Substrate Class | Catalyst System | Key Findings | Reference |
| Heteroaromatic Ketones | trans-RuCl(2)[(R)-xylbinap][(R)-daipen] | High enantioselectivity and yield for a variety of heteroaromatic ketones. | nih.gov |
| Acetylenic Ketones | [(S,S)-Teth-TsDpen RuCl] | Effective for the asymmetric hydrogenation of ketones containing a triple bond. | alfachemic.com |
| α-Alkyl-β-Ketoaldehydes | (R,R)-Teth-TsDpen-Ru(II) | Successful one-pot double C=O reduction via asymmetric transfer hydrogenation/dynamic kinetic resolution to afford anti-diols. | mdpi.com |
Integration with Multicomponent Reactions and Tandem Processes
The integration of asymmetric catalysis with multicomponent reactions (MCRs) and tandem or cascade processes offers a powerful strategy for increasing molecular complexity in a single synthetic operation. This approach is highly desirable from both an economic and environmental perspective as it reduces the number of synthetic steps, purification procedures, and waste generation.
Future research will likely explore the use of [(S,S)-Teth-TsDpen RuCl] in tandem with other catalytic transformations. For example, a reaction could be designed where an initial isomerization or condensation reaction generates a prochiral ketone or imine in situ, which is then immediately reduced by the ruthenium catalyst in an asymmetric fashion. A recent study demonstrated the use of a related Ru-tethered (R,R)-TsDPEN catalyst in a highly enantioselective one-pot synthesis of chiral β-amino alcohols from α-bromo ketones, proceeding through an in-situ formed ketone that undergoes asymmetric transfer hydrogenation. rsc.org This highlights the potential for developing novel and efficient tandem processes.
Elucidation of Subtle Chiral Recognition Mechanisms for Enhanced Selectivity
A deeper understanding of the factors governing chiral recognition is paramount for the rational design of more selective and active catalysts. While the general mechanism of asymmetric transfer hydrogenation with Noyori-type catalysts is well-established, the subtle interactions that dictate the high enantioselectivity of tethered systems like [(S,S)-Teth-TsDpen RuCl] are still being investigated.
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to map the potential energy surface of the catalytic cycle and to understand the origins of enantioselectivity. These studies reveal that the high selectivity arises from the energy difference between the two transition states leading to the (R) and (S) products. The tether in [(S,S)-Teth-TsDpen RuCl] plays a crucial role by restricting the conformational flexibility of the ligand, which helps to minimize unfavorable steric interactions during substrate binding and in the transition state. Future research will likely involve more sophisticated computational modeling combined with advanced spectroscopic techniques to probe the catalyst-substrate interactions in greater detail. This knowledge will be invaluable for fine-tuning the catalyst structure to achieve even higher levels of stereocontrol for a broader range of substrates.
Application in Industrial-Scale Asymmetric Synthesis and Fine Chemical Production
The ultimate goal for many catalytic systems is their successful implementation in industrial processes for the large-scale production of valuable chemicals. Asymmetric hydrogenation is already a mature technology in the pharmaceutical and fine chemical industries, and tethered catalysts like [(S,S)-Teth-TsDpen RuCl] are well-positioned to play a significant role. nih.gov
The catalyst has already been utilized in the synthesis of key pharmaceutical intermediates, such as in the enantioselective reduction of a ketone intermediate for the synthesis of esketamine. alfachemic.com The scalability of processes using this catalyst is a key area of ongoing research and development. The transition from laboratory-scale batch reactions to industrial-scale continuous processes will require robust and highly active immobilized catalysts, as discussed earlier. The development of such systems will be critical for realizing the full potential of [(S,S)-Teth-TsDpen RuCl] in the cost-effective and sustainable production of enantiomerically pure compounds that are essential for modern medicine and materials science.
Q & A
Q. What is the primary catalytic application of [(S,S)-Teth-TsDpen RuCl] in asymmetric synthesis?
[(S,S)-Teth-TsDpen RuCl] is a chiral ruthenium catalyst widely used in asymmetric transfer hydrogenation (ATH) reactions. It enables the reduction of ketones and imines to produce alcohols and amines with high enantiomeric excess (ee). For example, in the reduction of 1,8-diphenylocta-1,7-diyne-3,6-dione, it achieved 95% yield with 99% ee and 97.6% diastereomeric excess (de) under optimized conditions . Its efficacy is attributed to the (S,S)-configured TsDpen ligand, which induces stereoselectivity via hydrogen-bonding interactions with substrates .
Q. How should [(S,S)-Teth-TsDpen RuCl] be handled and stored to maintain its catalytic activity?
The catalyst is air-sensitive and requires storage under inert atmospheres (e.g., argon or nitrogen). It should be kept in a tightly sealed container at low temperatures (e.g., –20°C). Prior to use, the catalyst must be equilibrated to room temperature under dry conditions to prevent moisture-induced degradation, which can reduce catalytic efficiency .
Q. What analytical techniques are recommended for characterizing [(S,S)-Teth-TsDpen RuCl] and its reaction products?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and purity (e.g., δH and δC peaks for aromatic protons and carbons) .
- Infrared (IR) Spectroscopy : For identifying functional groups (e.g., sulfonyl and amine stretches) .
- High-Performance Liquid Chromatography (HPLC) : To quantify enantiomeric excess using chiral columns .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI+ m/z peaks) .
Advanced Research Questions
Q. What methodological approaches are effective in optimizing reaction yields when using [(S,S)-Teth-TsDpen RuCl]?
Yield optimization requires systematic variation of:
- Solvent Systems : Polar aprotic solvents (e.g., THF) or HCOOH/NEt₃ mixtures enhance proton transfer efficiency. For example, HCOOH/NEt₃ (5:2) increased conversion rates to 46% in ketone reductions .
- Temperature : Moderate heating (35°C) improves reaction kinetics without degrading the catalyst .
- Catalyst Loading : A substrate-to-catalyst (S/C) ratio of 100:1 balances cost and efficiency .
- Reaction Time : Extended stirring (20–24 hours) ensures completion, as shown in cyclopentadienone syntheses .
Q. How can researchers analyze and reconcile discrepancies in enantiomeric excess values reported across studies?
Discrepancies in ee values (e.g., 22:78 er in one study vs. 99% ee in another ) often arise from:
- Substrate Electronic Effects : Electron-withdrawing groups on substrates can alter transition-state interactions with the catalyst.
- Solvent Polarity : Polar solvents stabilize charged intermediates, affecting stereoselectivity.
- Catalyst Purity : Impurities in commercial batches (e.g., <90% Ru content) may reduce selectivity . Methodological reconciliation involves repeating experiments with controlled variables (e.g., standardized catalyst batches, solvent systems) and using computational modeling to predict steric/electronic effects .
Q. What strategies can determine the substrate scope limitations of [(S,S)-Teth-TsDpen RuCl] in ATH reactions?
To evaluate substrate compatibility:
- Steric Mapping : Test bulky substrates (e.g., ortho-substituted aryl ketones) to assess steric hindrance at the catalyst's active site.
- Electronic Profiling : Use substrates with varying electron-donating/withdrawing groups to probe electronic tolerance.
- Mechanistic Probes : Introduce deuterated substrates or isotopically labeled reagents to trace hydrogen transfer pathways . For example, the catalyst’s efficacy with α,β-unsaturated ketones vs. aliphatic ketones can highlight electronic limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
